An In-depth Technical Guide to tert-butyl N-(2-hydroxycyclobutyl)carbamate: Properties, Synthesis, and Applications
An In-depth Technical Guide to tert-butyl N-(2-hydroxycyclobutyl)carbamate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the demand for novel, three-dimensional scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is incessant. Among these, saturated carbocycles have gained significant traction for their ability to serve as rigid, metabolically robust frameworks. tert-Butyl N-(2-hydroxycyclobutyl)carbamate is a bifunctional building block that embodies these desirable characteristics. Featuring a puckered cyclobutane core, a synthetically versatile secondary alcohol, and a readily cleavable tert-butoxycarbonyl (Boc) protected amine, this compound serves as a crucial intermediate for introducing the 1,2-amino-alcohol motif into complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, reactivity, and applications of tert-butyl N-(2-hydroxycyclobutyl)carbamate. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.
Physicochemical and Spectroscopic Properties
tert-Butyl N-(2-hydroxycyclobutyl)carbamate exists as two primary diastereomers: cis and trans, depending on the relative orientation of the hydroxyl and N-Boc groups. This stereochemical relationship is a critical determinant of the molecule's three-dimensional shape and, consequently, its utility in directing pharmacophores into precise vectors for target engagement.[1]
Core Chemical Properties
The fundamental properties of the parent compound are summarized below. It is important to note that physical properties such as melting point can vary between the cis and trans diastereomers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2][3] |
| IUPAC Name | tert-butyl N-(2-hydroxycyclobutyl)carbamate | N/A |
| Appearance | White to off-white solid | [4] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| XLogP3-AA | 0.9 | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm.[4] The proton attached to the nitrogen (NH) would appear as a broad singlet or doublet, typically between δ 5.0-7.0 ppm, which may exchange with D₂O.[4] The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm), with the two carbinol protons (CH-O and CH-N) shifted further downfield (typically δ 3.5-4.5 ppm).[4] The coupling constants between the protons on the cyclobutane ring are diagnostic for determining the cis or trans stereochemistry.
-
¹³C NMR: The carbon spectrum will feature a distinct signal for the quaternary carbon of the Boc group around δ 80 ppm and the methyl carbons around δ 28 ppm.[7] The carbonyl carbon of the carbamate will appear further downfield, typically around δ 155-157 ppm. The four carbons of the cyclobutane ring will resonate in the aliphatic region, with the two carbons bearing the heteroatoms (C-O and C-N) appearing between δ 50-75 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the alcohol at approximately 3300-3500 cm⁻¹, an N-H stretch from the carbamate around 3300 cm⁻¹, and a strong C=O stretch from the carbamate carbonyl group near 1680-1700 cm⁻¹.
Synthesis and Purification
The synthesis of tert-butyl N-(2-hydroxycyclobutyl)carbamate typically begins with a suitable cyclobutane precursor, such as 2-aminocyclobutanol. The critical step is the chemoselective protection of the amino group in the presence of the hydroxyl group.
Synthetic Workflow Overview
A common synthetic route involves the preparation of the key intermediate, 2-aminocyclobutanol, which can be synthesized via several methods, including the photocyclization of α-amido alkylaryl ketones or the reaction of nitrogen nucleophiles with 1,2-bis(trimethylsilyloxy)cyclobutene.[8][9][10] Once the amino alcohol is obtained, a standard Boc-protection protocol is employed.
Field-Proven Experimental Protocol: Boc Protection of 2-Aminocyclobutanol
This protocol describes a robust and high-yielding method for the N-tert-butoxycarbonylation of an amino alcohol.[4] The procedure is adapted from similar transformations and is designed to be self-validating through careful control of stoichiometry and reaction conditions.[11][12]
Materials:
-
2-Aminocyclobutanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.2 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-aminocyclobutanol (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water.
-
Causality: The dioxane/water solvent system is chosen to ensure the solubility of both the polar amino alcohol starting material and the nonpolar Boc₂O reagent.
-
-
Base Addition: Add sodium bicarbonate (1.2 equiv) to the solution and stir until it dissolves. Cool the mixture to 0 °C using an ice-water bath.
-
Causality: A mild inorganic base like NaHCO₃ is used to neutralize the acidic byproduct (tert-butoxycarboxylic acid) formed during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions and controls the exotherm.
-
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.05 equiv) portion-wise to the stirred, cooled solution.
-
Causality: A slight excess of Boc₂O ensures complete consumption of the starting amine. Portion-wise addition helps to manage the reaction rate and any potential effervescence from CO₂ evolution.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting amine.
-
Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the majority of the 1,4-dioxane. Add water to the remaining aqueous slurry and extract the product with ethyl acetate (3x).
-
Causality: The extraction isolates the desired organic product from the inorganic salts and water-soluble byproducts. Multiple extractions ensure a high recovery of the product.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The water wash removes any remaining water-soluble impurities, while the brine wash begins the drying process by removing bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl N-(2-hydroxycyclobutyl)carbamate can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of tert-butyl N-(2-hydroxycyclobutyl)carbamate stems from the orthogonal reactivity of its functional groups.
-
The N-Boc Group: This is arguably the most important functional handle. The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it an ideal protecting group for multi-step syntheses.[12][13] Its primary utility lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), which cleanly liberates the primary amine without affecting other acid-sensitive groups.[13][14] This deprotection step is often quantitative and generates volatile byproducts (isobutylene and CO₂), simplifying purification.
-
The Hydroxyl Group: The secondary alcohol is a versatile nucleophile and can undergo a variety of standard transformations. It can be:
-
Oxidized to the corresponding ketone (tert-butyl N-(2-oxocyclobutyl)carbamate) using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.[15]
-
Acylated to form esters using acid chlorides or anhydrides.
-
Alkylated to form ethers, typically after deprotonation with a strong base like sodium hydride.[16]
-
-
The Cyclobutane Scaffold: The non-planar, puckered cyclobutane ring serves as a conformationally restricted linker.[1][17] This rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[17] Furthermore, replacing flexible alkyl chains or planar aromatic rings with a cyclobutane scaffold is a validated strategy to improve metabolic stability, increase the fraction of sp³ carbons (a property correlated with clinical success), and explore three-dimensional chemical space.[18][19]
Applications in Research and Drug Development
tert-Butyl N-(2-hydroxycyclobutyl)carbamate is a valuable building block primarily used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Constrained Scaffolds and Linkers: The defined stereochemistry of the 1,2-disubstituted cyclobutane allows it to function as a constrained linker, precisely orienting different pharmacophoric elements. This strategy has been successfully employed in the design of potent and selective kinase inhibitors, where the cyclobutane moiety connects core heterocyclic systems to other binding groups.[17]
-
Bioisosteric Replacement: The cyclobutane ring can act as a saturated bioisostere for other chemical groups, including aromatic rings or gem-dimethyl functionalities.[18] This substitution can improve key drug-like properties such as solubility and metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[18]
-
Access to Novel Chemical Space: As the pharmaceutical industry moves away from "flat" aromatic compounds, building blocks like this one provide access to under-explored three-dimensional chemical space.[19] Molecules with greater 3D character often exhibit higher selectivity and better physicochemical properties. The stereochemically rich cyclobutane core is an excellent starting point for creating such libraries.[20]
Safety and Handling
While a specific safety data sheet for tert-butyl N-(2-hydroxycyclobutyl)carbamate is not universally available, data from closely related compounds, such as the 3-hydroxy isomer, provides guidance on safe handling.[21]
| Hazard Information (Anticipated) | Details |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[22]
Conclusion
tert-Butyl N-(2-hydroxycyclobutyl)carbamate is a highly valuable and versatile synthetic building block with significant applications in modern drug discovery. Its unique structure, combining a conformationally rigid cyclobutane scaffold with orthogonally reactive hydroxyl and Boc-protected amine functionalities, provides a powerful platform for the synthesis of complex, three-dimensional molecules. By enabling precise control over stereochemistry and offering a route to improved metabolic stability and solubility, this compound serves as a key tool for researchers and scientists aiming to develop the next generation of therapeutic agents.
References
-
E. K. M. E. Abdel-gawad, F. A. Sløk, and M. J. T. Wanner, "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem, vol. 16, no. 12, pp. 1895–1911, 2021. [Online]. Available: [Link]
-
A. G. Griesbeck, S. Buhr, M. Oelgemöller, "Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction," Journal of the American Chemical Society, vol. 123, no. 20, pp. 4761–4767, 2001. [Online]. Available: [Link]
-
S. T. Kadam, S. S. Kim, "Chemoselective Boc protection of phenols and amino alcohols," ResearchGate, 2012. [Online]. Available: [Link]
-
M. C. Carreño, M. G. de la Torre, G. G. Barreda, A. Urbano, "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions," Molecules, vol. 17, no. 9, pp. 10458-10468, 2012. [Online]. Available: [Link]
-
I. Collado, J. M. de la Torre, "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands," Molecules, vol. 23, no. 9, p. 2267, 2018. [Online]. Available: [Link]
-
A. J. Scott, A. T. L. Lee, A. D. G. T. de Lucas, "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library," Chemistry – A European Journal, vol. 25, no. 4, pp. 1017-1022, 2019. [Online]. Available: [Link]
-
WuXi Biology, "Alcohol Speed up Boc Protection of Primary Amines," [Online]. Available: [Link]
-
Organic Chemistry Portal, "Boc-Protected Amino Groups," [Online]. Available: [Link]
-
A. Isidro-Llobet, M. Álvarez, F. Albericio, "The Reactivity of the N-Boc Protecting Group: An Underrated Feature," ResearchGate, 2025. [Online]. Available: [Link]
-
E. van der Veken, et al., "Dual protection of amino functions involving Boc," RSC Publishing, 2013. [Online]. Available: [Link]
-
N. Armoush, P. Syal, et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," Synthetic Communications, vol. 38, no. 10, pp. 1679-1687, 2008. [Online]. Available: [Link]
-
Molbase, "Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate," [Online]. Available: [Link]
-
W. F. Bailey, M. P. D. Ribeiro, "Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes," The Journal of Organic Chemistry, vol. 66, no. 11, pp. 3769–3778, 2001. [Online]. Available: [Link]
-
ResearchGate, "Synthesis of Substituted 2‐Amino‐cyclobutanones," 2025. [Online]. Available: [Link]
- Google Patents, "CN105481703A - Method for synthesizing (S)-2-aminobutanol," [Online].
-
N. Armoush, P. Syal, et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," Loyola eCommons, 2008. [Online]. Available: [Link]
-
Supporting Information, "Characterization Data of the Products," [Online]. Available: [Link]
-
SpectraBase, "tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts," [Online]. Available: [Link]
- Google Patents, "CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof," [Online].
-
Organic Syntheses, "Carbazic acid, tert-butyl ester," [Online]. Available: [Link]
-
PubChem, "tert-Butyl (3-hydroxycyclobutyl)carbamate," [Online]. Available: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0 | PQA89042 [biosynth.com]
- 4. prepchem.com [prepchem.com]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. " Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al. [ecommons.luc.edu]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. researchgate.net [researchgate.net]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. echemi.com [echemi.com]
- 22. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]
